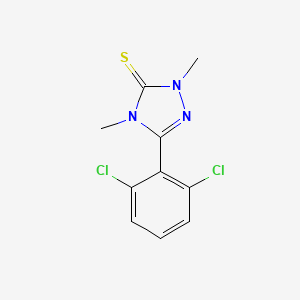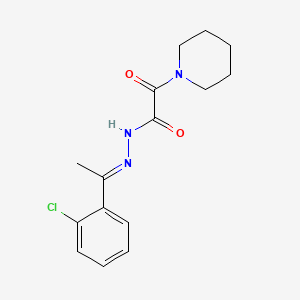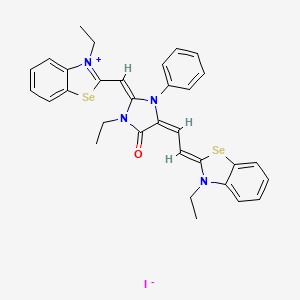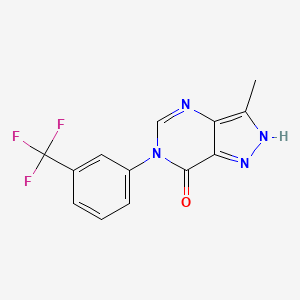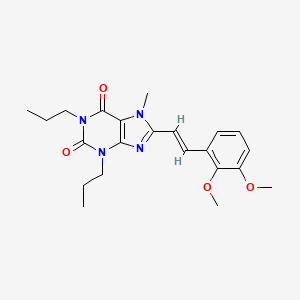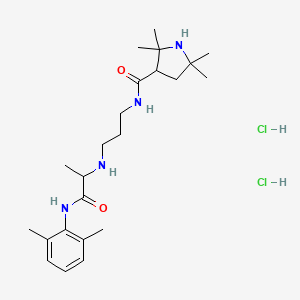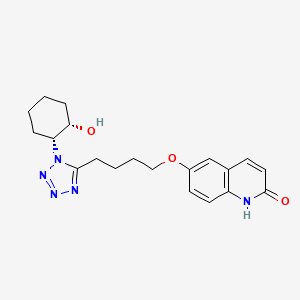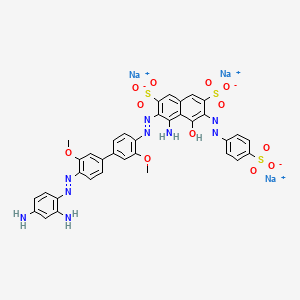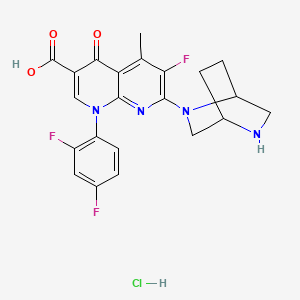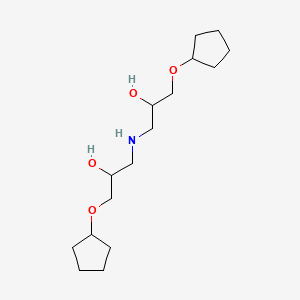
1,1'-Iminobis(3-(cyclopentyloxy)-2-propanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) is a chemical compound characterized by the presence of an imine group and two cyclopentyloxy groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) typically involves the reaction of cyclopentanol with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine bond. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the cyclopentyloxy groups may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): Another compound with an imine group, but with different substituents.
1,1’-Iminobis(3,1-propanediylimino)di(2-tetradecanol): Similar structure but with longer alkyl chains.
Uniqueness
1,1’-Iminobis(3-(cyclopentyloxy)-2-propanol) is unique due to the presence of cyclopentyloxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
89100-86-7 |
|---|---|
Molecular Formula |
C16H31NO4 |
Molecular Weight |
301.42 g/mol |
IUPAC Name |
1-cyclopentyloxy-3-[(3-cyclopentyloxy-2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C16H31NO4/c18-13(11-20-15-5-1-2-6-15)9-17-10-14(19)12-21-16-7-3-4-8-16/h13-19H,1-12H2 |
InChI Key |
RGTZCVPBHMNGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCC(CNCC(COC2CCCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


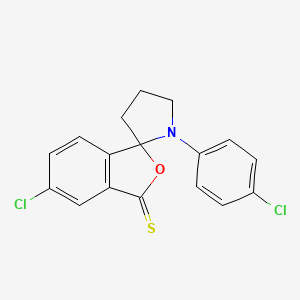
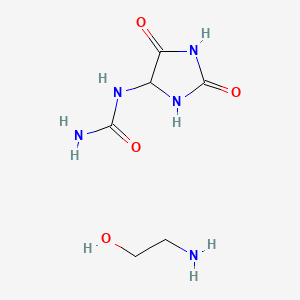
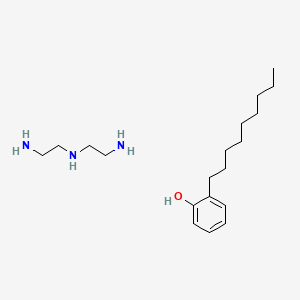
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
